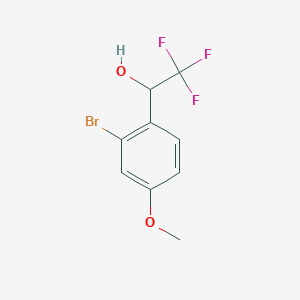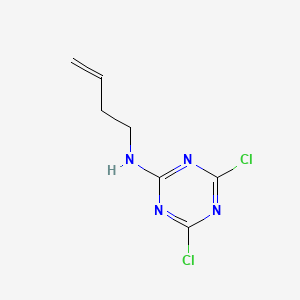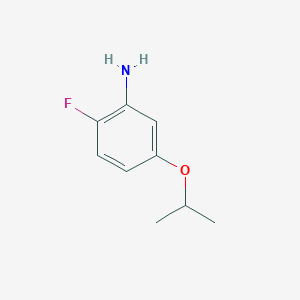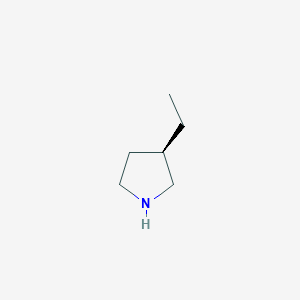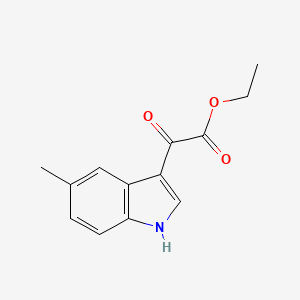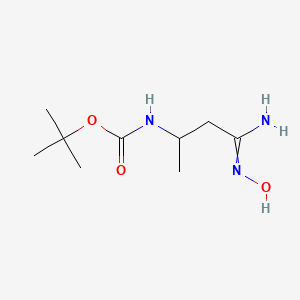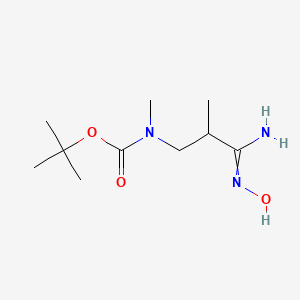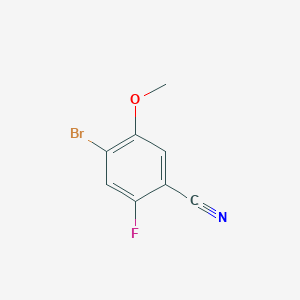![molecular formula C13H25NO3 B15046836 tert-butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate](/img/structure/B15046836.png)
tert-butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a chiral oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide precursor. One common method is the reaction of tert-butyl carbamate with 3,3-dimethyl-2-(oxiran-2-yl)butylamine under basic conditions. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate, and it is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring in the presence of a catalyst or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbamates .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to form stable carbamate linkages makes it useful in the development of prodrugs and other therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly bind to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Another oxirane-containing carbamate with similar reactivity.
tert-Butyl N-[(1S)-3,3-dimethyl-1-[(2S)-oxiran-2-yl]butyl]carbamate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness: tert-Butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate is unique due to its specific chiral configuration and the presence of both a carbamate and an oxirane ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)9(10-8-16-10)7-14-11(15)17-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,15)/t9-,10?/m0/s1 |
InChI Key |
AQTBNMDPFFOCTN-RGURZIINSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)C1CO1 |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


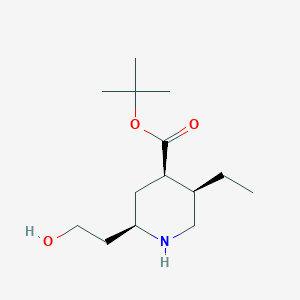
![8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine](/img/structure/B15046759.png)
